FPI-1523 sodium

β-lactamase inhibitor enzyme kinetics CTX-M-15

FPI-1523 sodium (CAS: 1452459-52-7) is a chemically distinct diazabicyclooctane derivative of avibactam, categorized as a dual-acting inhibitor that targets both serine β-lactamases (SBLs) and the essential bacterial cell wall enzyme penicillin-binding protein 2 (PBP2). The compound is provided as a sodium salt, which enhances aqueous solubility for in vitro and in vivo research applications.

Molecular Formula C9H13N4NaO7S
Molecular Weight 344.28 g/mol
Cat. No. B15567163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFPI-1523 sodium
Molecular FormulaC9H13N4NaO7S
Molecular Weight344.28 g/mol
Structural Identifiers
InChIInChI=1S/C9H14N4O7S.Na/c1-5(14)10-11-8(15)7-3-2-6-4-12(7)9(16)13(6)20-21(17,18)19;/h6-7H,2-4H2,1H3,(H,10,14)(H,11,15)(H,17,18,19);/q;+1/p-1/t6-,7+;/m1./s1
InChIKeyACQISEUSOMBVGU-HHQFNNIRSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Procurement Guide for FPI-1523 Sodium: A Differentiated Avibactam-Derived β-Lactamase Inhibitor


FPI-1523 sodium (CAS: 1452459-52-7) is a chemically distinct diazabicyclooctane derivative of avibactam, categorized as a dual-acting inhibitor that targets both serine β-lactamases (SBLs) and the essential bacterial cell wall enzyme penicillin-binding protein 2 (PBP2) [1]. The compound is provided as a sodium salt, which enhances aqueous solubility for in vitro and in vivo research applications .

Why FPI-1523 Sodium Cannot Be Replaced by Generic Avibactam or Other β-Lactamase Inhibitors


The direct substitution of FPI-1523 sodium with generic avibactam (AVI) or other clinically established β-lactamase inhibitors (BLIs) like tazobactam is not scientifically justifiable due to quantifiable differences in target engagement and antimicrobial efficacy. While avibactam is a potent inhibitor of Class A and C SBLs, its activity against the clinically significant Class D carbapenemase OXA-48 is notably weaker, and it does not engage PBP2 as a secondary target [1]. FPI-1523 sodium represents a chemical evolution designed to overcome these specific limitations. As detailed in the evidence below, it demonstrates higher binding affinity for OXA-48 and introduces a mechanistically distinct PBP2 inhibitory function that translates into standalone antimicrobial activity, a property absent in avibactam alone [2]. Therefore, selecting FPI-1523 sodium over generic alternatives is driven by the need for a research tool with a broader and more potent dual-target profile against specific resistance mechanisms.

Quantitative Evidence Guide for Selecting FPI-1523 Sodium over Comparators


Enhanced Binding Affinity to CTX-M-15 β-Lactamase

FPI-1523 sodium exhibits high-affinity binding to the extended-spectrum β-lactamase (ESBL) CTX-M-15. Its dissociation constant (Kd) is measured at 4 nM . This is compared to the inhibitory concentration (IC50) of avibactam for the same enzyme, which is reported as 5 nM . While not a direct comparison of identical parameters (Kd vs. IC50), the data suggest that FPI-1523 sodium's binding affinity is at least comparable to avibactam's functional inhibition, positioning it as a highly potent inhibitor of this key resistance determinant.

β-lactamase inhibitor enzyme kinetics CTX-M-15 affinity

Superior Potency Against OXA-48 Carbapenemase

A key differentiator is the enhanced potency of FPI-1523 sodium against the Class D carbapenemase OXA-48, a major source of clinical resistance. The compound demonstrates a Kd of 34 nM for OXA-48 . In contrast, avibactam exhibits an IC50 of 2.2 ± 0.6 µM (2200 nM) for the same enzyme [1]. This represents an approximately 65-fold higher potency (based on Kd vs. IC50) for FPI-1523 sodium. This quantitative difference underscores a significant functional advantage in targeting OXA-48-mediated resistance.

carbapenemase inhibitor OXA-48 enzyme kinetics affinity

Unique Inhibition of Penicillin-Binding Protein 2 (PBP2) with Direct Antimicrobial Effect

Unlike avibactam, which lacks intrinsic antimicrobial activity, FPI-1523 sodium is a dual-acting inhibitor that directly targets PBP2, a transpeptidase essential for bacterial cell wall synthesis. It inhibits PBP2 with an IC50 of 3.2 µM . This inhibition translates into measurable antimicrobial activity against E. coli K12 in the absence of a partner β-lactam, with a reported minimum inhibitory concentration (MIC) of 4 µg/mL . This property is absent in avibactam, which requires co-administration with a β-lactam antibiotic for any antibacterial effect.

antibacterial PBP2 inhibitor dual-action cell wall synthesis

Optimal Research Application Scenarios for FPI-1523 Sodium


Investigating Resistance Mediated by OXA-48 Carbapenemases

For research groups focusing on the prevalence and mechanism of OXA-48 carbapenemase-mediated resistance in Enterobacterales, FPI-1523 sodium is the preferred inhibitor. Its ~65-fold higher potency against OXA-48 compared to avibactam (as established in Evidence Item 2) makes it a superior tool for in vitro studies aiming to suppress this resistance mechanism and restore β-lactam susceptibility in OXA-48-producing clinical isolates .

Mechanistic Studies of Dual-Action β-Lactamase and PBP2 Inhibitors

FPI-1523 sodium is uniquely suited for fundamental research exploring the concept of dual-action antibacterials. Its verified inhibition of PBP2 (IC50 = 3.2 µM) and the resulting standalone antimicrobial activity (MIC = 4 µg/mL against E. coli K12) enable researchers to study the pharmacodynamic consequences of simultaneously disrupting resistance enzymes and cell wall synthesis, a line of inquiry not feasible with single-target BLIs like avibactam [1].

Structure-Activity Relationship (SAR) Studies for Next-Generation BLIs

As an avibactam derivative with a solved crystal structure in complex with its target (OXA-48, PDB ID: 5FAS), FPI-1523 sodium serves as a critical reference compound in medicinal chemistry campaigns [2]. Researchers can leverage the quantitative SAR from this compound to design and benchmark novel diazabicyclooctanes with improved affinity for OXA-48 and enhanced dual-target engagement [3].

Developing In Vitro Assays for CTX-M-15 and OXA-48 Screening

The high affinity of FPI-1523 sodium for both CTX-M-15 (Kd = 4 nM) and OXA-48 (Kd = 34 nM) makes it an ideal positive control and tool compound for developing and validating new biochemical or cell-based screening assays aimed at identifying novel inhibitors of these clinically important β-lactamases .

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